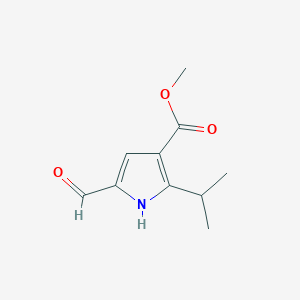
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate (MFPC) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFPC is a heterocyclic compound that contains a pyrrole ring and a carboxylate group, making it an important building block in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as pyrrolizidine alkaloids, which have been found to have various biological activities including anti-inflammatory, antitumor, and antiviral properties. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has also been used in the synthesis of various pharmaceuticals, including antihypertensive agents and anticancer drugs.
Mecanismo De Acción
The mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is not well understood, but it is believed to be due to its ability to interact with various biological molecules such as enzymes and receptors. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has been found to have antitumor properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is its potential toxicity. It is important for researchers to use appropriate safety precautions when handling Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in the lab.
Direcciones Futuras
There are many future directions for the use of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate in scientific research. One potential area of research is the synthesis of novel pharmaceuticals using Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate as a building block. Another potential area of research is the investigation of the mechanism of action of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate and its potential use in the treatment of various diseases. Overall, Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate has the potential to be a valuable tool in scientific research and its applications are likely to continue to expand in the future.
Métodos De Síntesis
The synthesis of Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the reaction of 1,4-diketones with amino acids. One of the most common methods for synthesizing Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate is the reaction of 1,4-diketones with proline in the presence of a Lewis acid catalyst such as titanium tetrachloride. This reaction results in the formation of an intermediate compound, which is then treated with methyl formate and a base to yield Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate.
Propiedades
IUPAC Name |
methyl 5-formyl-2-propan-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)9-8(10(13)14-3)4-7(5-12)11-9/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBTHLREDTEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(N1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
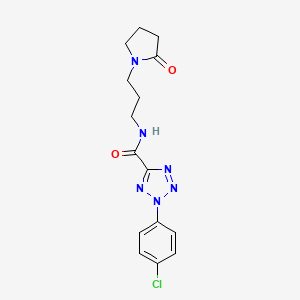
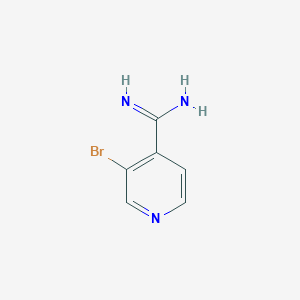
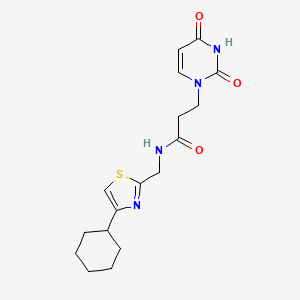
![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)
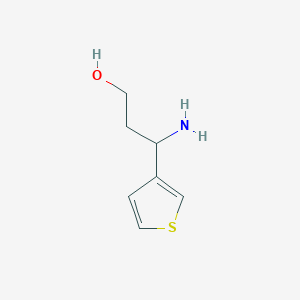
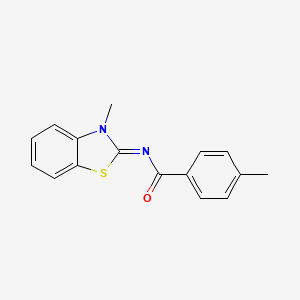
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
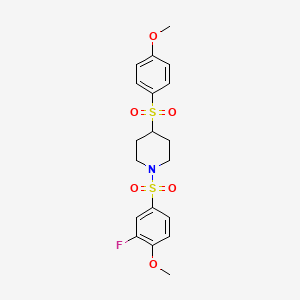
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)